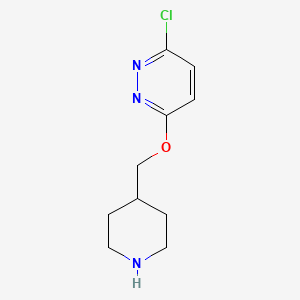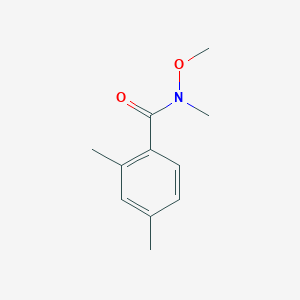
N-methoxy-N,2,4-trimethylbenzamide
Vue d'ensemble
Description
N-methoxy-N,2,4-trimethylbenzamide (MTB) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 193.26 g/mol.
Applications De Recherche Scientifique
1. NMR Spectroscopy in Chiral Association Complexes
M. Holǐk and A. Mannschreck (1979) explored the application of NMR spectroscopy in studying the rotation about the C(sp2)C(aryl) bond in various benzoyl compounds, including derivatives of 2,4,6-trimethylbenzamide. This research provided insights into the free enthalpy of activation in these compounds, contributing to a better understanding of their chemical behavior (Holǐk & Mannschreck, 1979).
2. Antioxidant Properties of Benzamide Derivatives
Perin et al. (2018) prepared various N-arylbenzamides, including those with methoxy groups, to evaluate their antioxidant capacity. They found that some of these derivatives, particularly the trihydroxy derivative 26, showed promising antioxidative potential, suggesting potential applications in designing potent antioxidants (Perin et al., 2018).
3. Free Radical Process in Generating Acyclic N-acylimines
Wenchun Chao and S. Weinreb (2000) developed a methodology for generating α-methoxybenzamides, which serve as precursors for acyclic N-acylimines. This process involves a free radical approach and highlights a potential application in synthetic chemistry (Chao & Weinreb, 2000).
4. Rhodium(III)-Catalyzed C-H Olefination
Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, utilizing the N-O bond as an internal oxidant. This highlights the role of N-methoxybenzamides in facilitating selective and high-yielding chemical processes (Rakshit et al., 2011).
5. Palladium-Catalyzed Alkoxylation via Direct sp2 C-H Bond Activation
Guan‐Wu Wang and Tingting Yuan (2010) demonstrated the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides. This process effectively functionalizes the aromatic C-H bond, leading to the generation of ortho-alkoxylated derivatives, showcasing another synthetic application (Wang & Yuan, 2010).
Propriétés
IUPAC Name |
N-methoxy-N,2,4-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-10(9(2)7-8)11(13)12(3)14-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFGYDNHUZMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,2,4-trimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



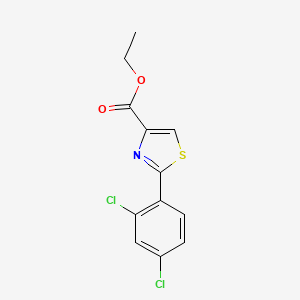
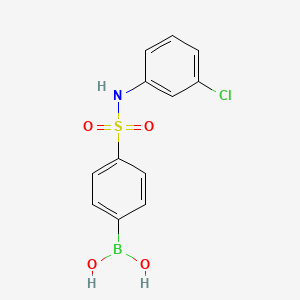



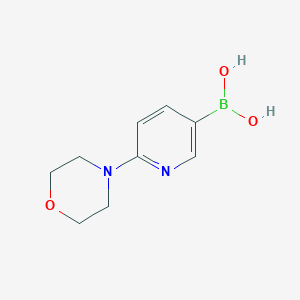
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
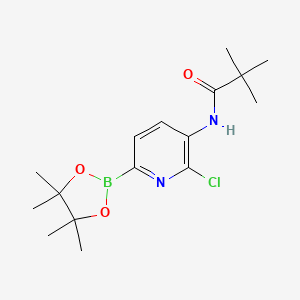
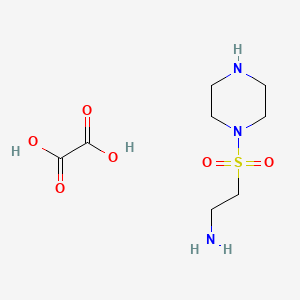
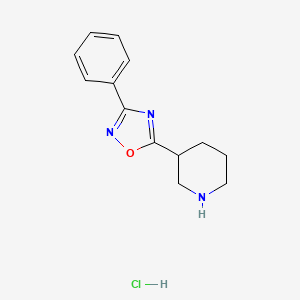
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)


